molecular formula C10H14O3 B14126426 4-(2-Hydroxyethoxy)benzeneethanol CAS No. 4960-67-2

4-(2-Hydroxyethoxy)benzeneethanol

Cat. No.: B14126426
CAS No.: 4960-67-2
M. Wt: 182.22 g/mol
InChI Key: LETBACJLCOXSTE-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)benzeneethanol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of a benzene ring substituted with a hydroxyethoxy group and an ethanol group. It is a versatile compound used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethoxy)benzeneethanol typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst . The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions include a temperature range of 80-100°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethoxy)benzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed for substitution reactions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor , facilitating interactions with enzymes and receptors. It may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyethoxy)benzeneethanol is unique due to the presence of both a hydroxyethoxy group and an ethanol group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields.

Properties

CAS No.

4960-67-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)phenyl]ethanol

InChI

InChI=1S/C10H14O3/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,11-12H,5-8H2

InChI Key

LETBACJLCOXSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OCCO

Origin of Product

United States

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